An In-depth Technical Guide to 2-(1-Bromopropan-2-yl)-2H-tetrazole: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 2-(1-Bromopropan-2-yl)-2H-tetrazole: Synthesis, Properties, and Potential Applications
This guide provides a comprehensive technical overview of the novel heterocyclic compound, 2-(1-bromopropan-2-yl)-2H-tetrazole. Given the specificity of this molecule, this document synthesizes information from foundational principles of tetrazole chemistry and data from analogous structures to present a scientifically grounded resource for researchers, scientists, and professionals in drug development.
Introduction to the 2H-Tetrazole Scaffold
Tetrazoles are five-membered aromatic rings containing four nitrogen atoms and one carbon atom. They exist as two primary tautomers, 1H- and 2H-tetrazole, distinguished by the position of the proton on the nitrogen atoms.[1][2] The 2H-isomer, which is the focus of this guide, is often more stable in polar liquids.[1] The tetrazole ring is a critical pharmacophore in medicinal chemistry, frequently serving as a bioisostere for the carboxylic acid group.[1][3] This substitution can enhance metabolic stability, lipophilicity, and the overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of a drug candidate.[1][3] The unique electronic and structural properties of tetrazoles have led to their incorporation into over 20 marketed drugs for a wide range of therapeutic areas, including hypertension, allergies, and cancer.[3][4]
Chemical Structure and Nomenclature
The compound of interest, 2-(1-bromopropan-2-yl)-2H-tetrazole, features a 2H-tetrazole core substituted at the N2 position with a 1-bromopropan-2-yl group.
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IUPAC Name: 2-(1-bromopropan-2-yl)-2H-tetrazole
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Molecular Formula: C4H7BrN4
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Core Structure: 2H-tetrazole
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Substituent: 1-bromopropan-2-yl
The presence of a chiral center at the second carbon of the propyl chain indicates that this compound can exist as a racemic mixture of (R)- and (S)-enantiomers.
Proposed Synthesis and Experimental Protocol
The synthesis of 2-substituted tetrazoles can be challenging due to the potential for forming a mixture of N1 and N2 isomers during alkylation.[5] However, acid-catalyzed conditions have been shown to favor the formation of the N2 isomer.[5] A plausible and efficient synthetic route to 2-(1-bromopropan-2-yl)-2H-tetrazole involves the acid-catalyzed alkylation of 1H-tetrazole with 1-bromo-2-propanol, followed by bromination of the resulting alcohol.
Synthetic Workflow
The proposed two-step synthesis is outlined below. This approach is designed to maximize the yield of the desired N2-isomer and provide a straightforward purification process.
Caption: Proposed two-step synthesis of 2-(1-bromopropan-2-yl)-2H-tetrazole.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(1-hydroxypropan-2-yl)-2H-tetrazole
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To a solution of 1H-tetrazole (1.0 mmol) and 1-bromo-2-propanol (1.2 mmol) in 1,2-dichloroethane (5 mL), add boron trifluoride-diethyl ether complex (BF₃·Et₂O) (1.5 mmol) dropwise at room temperature.[6]
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Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate (20 mL).
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Extract the aqueous layer with dichloromethane (3 x 15 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired N2-alkylated alcohol intermediate.
Step 2: Synthesis of 2-(1-bromopropan-2-yl)-2H-tetrazole
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Dissolve the 2-(1-hydroxypropan-2-yl)-2H-tetrazole intermediate (1.0 mmol) in anhydrous dichloromethane (10 mL) and cool the solution to 0 °C in an ice bath.
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Slowly add phosphorus tribromide (PBr₃) (0.5 mmol) to the cooled solution with stirring.
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Allow the reaction mixture to warm to room temperature and continue stirring until the starting material is consumed (monitored by TLC).
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Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the resulting residue by column chromatography to obtain the final product, 2-(1-bromopropan-2-yl)-2H-tetrazole.
Predicted Physicochemical and Spectroscopic Properties
Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | 205.04 g/mol | Calculated from the molecular formula C4H7BrN4. |
| Physical State | Likely a colorless to pale yellow oil or low-melting solid at room temperature. | Based on similar small, functionalized heterocyclic compounds. |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform, ethyl acetate, and DMSO.[1] | The alkyl and bromo functionalities increase organic solubility. |
| pKa | The tetrazole ring is weakly acidic, with a pKa around 4.89, comparable to propanoic acid.[1] | The N-H proton of the parent tetrazole is acidic. |
| Lipophilicity | The tetrazole anion is lipophilic, a key property for drug development.[1] | The introduction of the bromopropyl group will further increase lipophilicity. |
Spectroscopic Data Analysis
Spectroscopic analysis is crucial for the structural confirmation of the synthesized compound. The expected spectral data are as follows:
¹H NMR Spectroscopy:
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CH (methine) proton adjacent to the tetrazole ring: A multiplet, likely a sextet or doublet of quartets, is expected in the downfield region due to the deshielding effect of the aromatic ring and the adjacent bromine atom.
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CH₂ (methylene) protons: Diastereotopic protons adjacent to the bromine atom will likely appear as two separate multiplets (a doublet of doublets each) due to coupling with the methine proton.
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CH₃ (methyl) protons: A doublet in the upfield region, coupled to the methine proton.
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Tetrazole CH proton: A singlet in the far downfield region, characteristic of the proton on the tetrazole ring.
¹³C NMR Spectroscopy:
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Tetrazole Carbon: A signal is expected in the range of 155-160 ppm.[1]
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CH (methine) Carbon: The carbon attached to the tetrazole ring will be deshielded.
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CH₂ (methylene) Carbon: The carbon bearing the bromine atom will appear in the alkyl halide region.
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CH₃ (methyl) Carbon: The methyl carbon will be in the typical upfield aliphatic region.
Infrared (IR) Spectroscopy:
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C=N stretching: Expected in the 1600–1500 cm⁻¹ region.[1][2]
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N=N stretching: Expected between 1400 cm⁻¹ and 1300 cm⁻¹.[1][2]
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C-H stretching (aliphatic): Below 3000 cm⁻¹.
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C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry:
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Molecular Ion Peak (M⁺): An isotopic pattern characteristic of a bromine-containing compound (M⁺ and M⁺+2 peaks of nearly equal intensity) will be observed.
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Fragmentation: In positive ion mode, a characteristic loss of HN₃ is often observed for tetrazoles.[1] In negative ion mode, loss of N₂ is common.[1]
Potential Applications in Drug Development and Research
The unique structural features of 2-(1-bromopropan-2-yl)-2H-tetrazole make it a promising scaffold for various applications in medicinal chemistry and materials science.
Medicinal Chemistry
The tetrazole moiety is a well-established pharmacophore, and its derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory effects.[1][7] The introduction of a reactive bromopropyl side chain provides a handle for further functionalization, allowing for the synthesis of a library of compounds for screening against various biological targets.
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Bioisostere for Carboxylic Acids: The tetrazole ring can mimic a carboxylic acid, potentially improving a drug's pharmacokinetic properties.[1][3]
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Scaffold for Novel Therapeutics: The compound can serve as a building block for more complex molecules targeting a range of diseases. The presence of the bromine atom allows for nucleophilic substitution reactions to introduce diverse functionalities.
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Potential for DNA Intercalation: The planar aromatic system of the tetrazole ring could potentially interact with DNA, a mechanism of action for some anticancer agents.[1]
Materials Science
Nitrogen-rich compounds like tetrazoles are of interest in materials science for their potential use as high-energy materials or as components in coordination polymers and metal-organic frameworks (MOFs).[8]
Safety and Handling
As with any laboratory chemical, 2-(1-bromopropan-2-yl)-2H-tetrazole should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Given the presence of the bromoalkyl group, this compound should be considered a potential alkylating agent and handled with care.
Conclusion
2-(1-bromopropan-2-yl)-2H-tetrazole is a novel compound with significant potential in both medicinal chemistry and materials science. This guide has provided a comprehensive overview of its structure, a plausible synthetic route with a detailed experimental protocol, predicted physicochemical and spectroscopic properties, and potential applications. The information presented herein is intended to serve as a valuable resource for researchers and scientists interested in exploring the chemistry and utility of this and related tetrazole derivatives. The continued investigation into such novel heterocyclic scaffolds is crucial for the advancement of drug discovery and materials innovation.
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